Naphthalen-1-yl furan-2-carboxylate
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Overview
Description
Naphthalen-1-yl furan-2-carboxylate: is an organic compound that combines a naphthalene ring with a furan ring through a carboxylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions to form the furan ring. The naphthalene moiety can be introduced through esterification reactions.
Feist-Benary Synthesis: This method involves the reaction of β-dicarbonyl compounds with α-haloketones under basic conditions to form the furan ring, followed by esterification with naphthalene derivatives.
Sulfur Ylide Method: This method involves the reaction of sulfur ylides with acetylenic esters to form polysubstituted furans, which can then be esterified with naphthalene.
Industrial Production Methods: Industrial production of naphthalen-1-yl furan-2-carboxylate typically involves large-scale esterification reactions using naphthalene derivatives and furan-2-carboxylic acid under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Naphthalen-1-yl furan-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the naphthalene or furan rings.
Substitution: Both the naphthalene and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the naphthalene or furan rings .
Scientific Research Applications
Chemistry: Naphthalen-1-yl furan-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of naphthalen-1-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- Naphthalene-2-yl furan-2-carboxylate
- Naphthalen-1-yl thiophene-2-carboxylate
- Naphthalen-1-yl pyrrole-2-carboxylate
Uniqueness: Naphthalen-1-yl furan-2-carboxylate is unique due to the combination of the naphthalene and furan rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
naphthalen-1-yl furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-15(14-9-4-10-17-14)18-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYBXZAVXVKZKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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